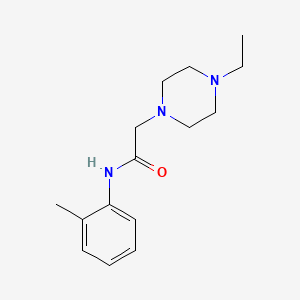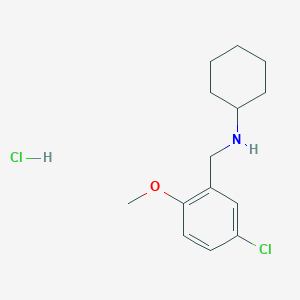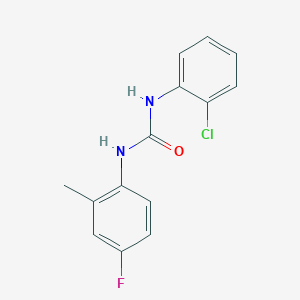
2-(4-ethyl-1-piperazinyl)-N-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethyl-1-piperazinyl)-N-(2-methylphenyl)acetamide, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. EPPA belongs to the class of piperazine derivatives and has been synthesized using various methods.
科学研究应用
2-(4-ethyl-1-piperazinyl)-N-(2-methylphenyl)acetamide has been extensively studied for its potential applications in biomedical research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) in vitro. These properties make this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and asthma.
作用机制
The exact mechanism of action of 2-(4-ethyl-1-piperazinyl)-N-(2-methylphenyl)acetamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways play a crucial role in the production of pro-inflammatory cytokines and COX-2. By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and COX-2, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation. In addition, this compound has been shown to reduce the levels of reactive oxygen species (ROS), which play a role in inflammation and tissue damage.
实验室实验的优点和局限性
2-(4-ethyl-1-piperazinyl)-N-(2-methylphenyl)acetamide has several advantages and limitations for lab experiments. One of the advantages is its high purity and stability, which makes it suitable for in vitro and in vivo experiments. This compound also has a low toxicity profile and has been shown to be well-tolerated in animal studies. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on the long-term effects of this compound.
未来方向
There are several future directions for research on 2-(4-ethyl-1-piperazinyl)-N-(2-methylphenyl)acetamide. One direction is to investigate the potential of this compound as a treatment for inflammatory diseases such as rheumatoid arthritis and asthma. Another direction is to investigate the mechanism of action of this compound in more detail, particularly its effects on NF-κB and MAPK signaling pathways. Additionally, future studies could investigate the long-term effects of this compound and its potential for drug development. Finally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in humans.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in biomedical research. Its anti-inflammatory, analgesic, and antipyretic effects make it a potential candidate for the treatment of inflammatory diseases. This compound has been synthesized using various methods, and its mechanism of action involves the inhibition of NF-κB and MAPK signaling pathways. Despite its advantages, this compound has limitations such as limited solubility in water and lack of long-term studies. Future research on this compound could lead to the development of new treatments for inflammatory diseases and a better understanding of its mechanism of action.
合成方法
2-(4-ethyl-1-piperazinyl)-N-(2-methylphenyl)acetamide can be synthesized using various methods, including the reaction of 2-methylbenzoyl chloride with piperazine, followed by the reaction of the resulting product with ethylamine. Another method involves the reaction of 2-methylbenzoyl chloride with piperazine, followed by the reaction of the resulting product with ethylenediamine. The final step involves the reaction of the resulting product with acetic anhydride. These methods have been used to synthesize this compound with high yields and purity.
属性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-17-8-10-18(11-9-17)12-15(19)16-14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLIDWHYXUIBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5371480.png)


![4-[(2,3-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5371487.png)

![(3aR*,5S*,6S*,7aS*)-2-[4-(3,3,3-trifluoropropyl)-2-pyrimidinyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5371511.png)
![3,7-dimethyl-11-[3-(1H-tetrazol-1-yl)propanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5371517.png)
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5371524.png)

![2-{[4-cyano-1-(2-thienyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}acetamide](/img/structure/B5371540.png)
![1-[(1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5371548.png)

![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-methyl-3-nitrobenzohydrazide](/img/structure/B5371573.png)